Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: Benzoxazine-based compounds are used in the development of advanced materials, including polymers and resins, due to their thermal stability and mechanical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cell lines and organisms.
Mechanism of Action
The mechanism of action of ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: This compound is similar in structure but contains a fluorine atom, which can alter its chemical and biological properties.
Ethyl 2-(2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate: Another similar compound with slight variations in the oxazine ring structure.
Uniqueness
Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. These features make it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C12H16ClNO3 |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9;/h3-6,9,13H,2,7-8H2,1H3;1H |
InChI Key |
DHPILALRWMUTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
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